Hexahydropyridazine-3-carboxylic acid

Descripción general

Descripción

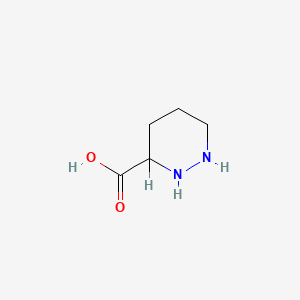

Hexahydropyridazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol . It is also known by other names such as piperazic acid and piperazine-3-carboxylic acid . This compound is characterized by its unique structure, which includes a hexahydro-pyridazine ring with a carboxylic acid functional group.

Métodos De Preparación

Hexahydropyridazine-3-carboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of a compound of formula (II) with a compound of formula (III) under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve the use of combinatorial libraries and pharmaceutical compositions to produce the compound in larger quantities .

Análisis De Reacciones Químicas

Hexahydropyridazine-3-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. For example, the compound can be oxidized to form corresponding ketones or reduced to form alcohols . Substitution reactions may involve the replacement of the carboxylic acid group with other functional groups, leading to the formation of various derivatives .

Aplicaciones Científicas De Investigación

Hexahydropyridazine-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent by inhibiting the activity of matrix metalloproteinases, which are enzymes that degrade collagen and other extracellular matrix proteins . Additionally, it has been studied for its immunosuppressant properties and its ability to inhibit HIV reverse transcriptase . In the industrial sector, it is used in the production of pharmaceuticals and other chemical products .

Mecanismo De Acción

The mechanism of action of hexahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it inhibits matrix metalloproteinases, which play a crucial role in the degradation of extracellular matrix proteins . This inhibition can prevent the spread of cancer cells and reduce inflammation. Additionally, the compound’s ability to inhibit HIV reverse transcriptase makes it a potential candidate for antiviral therapies .

Comparación Con Compuestos Similares

Hexahydropyridazine-3-carboxylic acid can be compared with other similar compounds such as piperazine-3-carboxylic acid and piperidazine-3-carboxylic acid . While these compounds share a similar core structure, this compound is unique due to its specific functional groups and the resulting chemical properties. Its ability to inhibit matrix metalloproteinases and HIV reverse transcriptase sets it apart from other related compounds .

Propiedades

IUPAC Name |

diazinane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5(9)4-2-1-3-6-7-4/h4,6-7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIBRGSBQKLEDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954403 | |

| Record name | 1,2-Diazinane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32750-52-0 | |

| Record name | Piperazic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032750520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diazinane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Hexahydropyridazine-3-carboxylic acid and where is it found in nature?

A1: this compound, also known as piperazic acid, is a non-proteinogenic amino acid found in certain natural products. It was first identified as a constituent of the monamycin family of cyclohexadepsipeptide antibiotics produced by Streptomyces jamaicensis .

Q2: What are the different stereoisomers of this compound found in natural products?

A2: Natural products incorporate various stereoisomers of this compound. For example, monamycins contain (3R)-piperazic acid, (3R,5S)-5-chloropiperazic acid, (3R)-4,5 (or 5,6)-dehydropiperazic acid, and (3S,5S)-5-hydroxypiperazic acid .

Q3: Are there any published enantioselective syntheses for specific stereoisomers of this compound derivatives?

A3: Yes, researchers have developed enantioselective synthetic routes for both (R)- and (S)-Hexahydropyridazine-3-carboxylic acid derivatives. These methods offer valuable tools for producing specific stereoisomers for further investigation .

Q4: How has 1,2,4-triazoline-3,5-dione been utilized in the synthesis of this compound?

A4: The synthesis of this compound, particularly its piperazic acid forms, has been achieved through Diels-Alder reactions. Penta-2,4-dienoic acid (and substituted analogs) react with 4-phenyl-1,2,4-triazoline-3,5-dione or 1,2,4-triazoline-3,5-dione. Subsequent hydrogenation and hydrolysis of the resulting adducts yield the desired piperazic acid residues .

Q5: What is the significance of chiral 1-benzyloxycarbonyl this compound and its synthesis?

A5: Chiral 1-benzyloxycarbonyl this compound serves as a crucial building block in organic synthesis, particularly for developing new pharmaceuticals and bioactive compounds. A streamlined synthetic method utilizing 5-Bromo-pentanal, chiral induction reagents, and 1,2-benzyloxycarbonyl hydrazine has been reported . This approach facilitates the efficient production of this valuable compound.

Q6: Can you provide details about the synthetic method for chiral 1-benzyloxycarbonyl this compound?

A6: The synthesis involves reacting 5-Bromo-pentanal (II) with 1,2-benzyloxycarbonyl hydrazine under chiral induction conditions to produce the intermediate 2-(1,2-bis(benzyloxycarbonyl)hydrazino)-5-bromovaleraldehyde (III). This intermediate, without isolation, is further oxidized to 2-(1,2-bis(benzyloxycarbonyl)hydrazino)-5-bromovaleric acid (IV). Finally, treatment of (IV) with an alkali leads to ring closure, yielding the desired chiral 1-benzyloxycarbonyl-hexahydropyridazine-3-carboxylic acid (I, R = H) along with chiral 1,2-dibenzyloxycarbonyl this compound (I, R = Cbz) .

Q7: Beyond monamycins, are there other natural products incorporating this compound derivatives?

A7: Yes, maduraferrin, a siderophore isolated from Actinomadura madurae, contains L-Hexahydropyridazine-3-carboxylic acid within its oligopeptide structure. This siderophore utilizes a salicylamide moiety, a hydroxamic acid group, and an acid hydrazide group as its complexing centers .

Q8: Have any novel cyclopeptides containing this compound derivatives been discovered recently?

A8: Yes, Pyridapeptide A, a cyclohexapeptide isolated from the marine sponge-derived Streptomyces sp. OUCMDZ-4539, features this compound (HPDA), 5-hydroxytetrahydropyridazine-3-carboxylic acid (γ-OH-TPDA), and (2S,3R,4E,6E)-2-amino-3-hydroxy-8-methylnona-4,6-dienoic acid residues in its structure .

Q9: What are the potential applications of this compound derivatives, particularly as described in patents?

A9: Patents describe various derivatives of this compound, highlighting their potential use in pharmaceutical compositions. These derivatives encompass combinatorial libraries and formulations intended for use as medicaments . Specifically, this compound derivatives have been explored in the context of caspase inhibitor development .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Morpholinyl)-2-[2-(phenylmethylthio)-1-benzimidazolyl]ethanone](/img/structure/B1224275.png)

![4-methoxy-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]benzamide](/img/structure/B1224277.png)

![5-[(3-Aminoanilino)-oxomethyl]-4-methyl-2-(1-oxobutylamino)-3-thiophenecarboxylic acid methyl ester](/img/structure/B1224278.png)

![2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide](/img/structure/B1224279.png)

![Diethyl 3-methyl-5-[[2-(pyridin-2-ylmethylamino)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B1224280.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1224287.png)

![N-(5-tert-butyl-2-phenyl-3-pyrazolyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B1224288.png)

![1-[3-[2-(Diethylamino)ethyl]-2-imino-1-benzimidazolyl]-3-(3-methylphenoxy)-2-propanol](/img/structure/B1224289.png)

![ethyl 1-[(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B1224295.png)

![5-[[4-(4-Morpholinylmethyl)anilino]methylidene]-1-(phenylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1224297.png)

![(5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B1224298.png)